molecular formula C22H21N5O B6139118 2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one

2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B6139118
M. Wt: 371.4 g/mol
InChI Key: AYVWFPRMHAERGN-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific protein kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpiperazine with a naphthalene derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit protein kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively halt the progression of cancer cells. The molecular targets include various tyrosine kinases and serine/threonine kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one stands out due to its unique structural features and its ability to inhibit a specific subset of protein kinases. This specificity can potentially lead to fewer side effects and improved therapeutic outcomes compared to other similar compounds .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-26-10-12-27(13-11-26)22-24-20-19(21(28)25-22)18(8-9-23-20)17-7-6-15-4-2-3-5-16(15)14-17/h2-9,14H,10-13H2,1H3,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVWFPRMHAERGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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